Pharmacokinetics & Dosing vs. Recombinant TRAIL
TIC10 provides a clear pharmacokinetic advantage over protein-based TRAIL therapies. Head-to-head comparison demonstrates that recombinant TRAIL has a serum half-life of approximately 30 minutes, limiting its therapeutic window and requiring frequent or continuous administration [1]. In contrast, TIC10 exhibits a plasma half-life of approximately 6.5 hours, and its biological activity (TRAIL induction) persists for days in vivo, enabling a convenient once-weekly oral dosing schedule [2].
| Evidence Dimension | Half-life and Duration of Action |
|---|---|
| Target Compound Data | Plasma t₁/₂ ≈ 6.5 hours; biological activity persists for days, supporting once-weekly dosing. |
| Comparator Or Baseline | Recombinant TRAIL: t₁/₂ ≈ 30 minutes. |
| Quantified Difference | TIC10 has a ~13-fold longer plasma half-life and a significantly prolonged pharmacodynamic effect (days vs. minutes). |
| Conditions | In vivo mouse models and pharmacokinetic analysis. |
Why This Matters
This superior pharmacokinetic profile directly translates to a lower cost of ownership in research due to reduced compound consumption and enables chronic dosing regimens in preclinical models that are impractical with recombinant TRAIL.
- [1] Allen JE, Krigsfeld G, Mayes PA, Patel L, Dicker DT, Patel AS, Dolloff NG, Messaris E, Scata KA, Wang W, Zhou JY, Wu GS, El-Deiry WS. Dual inactivation of Akt and ERK by TIC10 signals Foxo3a nuclear translocation, TRAIL gene induction, and potent antitumor effects. Sci Transl Med. 2013 Feb 6;5(171):171ra17. View Source
- [2] Allen JE, Krigsfeld G, Mayes PA, Patel L, Dicker DT, Patel AS, Dolloff NG, Messaris E, Scata KA, Wang W, Zhou JY, Wu GS, El-Deiry WS. Dual inactivation of Akt and ERK by TIC10 signals Foxo3a nuclear translocation, TRAIL gene induction, and potent antitumor effects. Sci Transl Med. 2013 Feb 6;5(171):171ra17. View Source
